11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate
Description
Methacrylate Functionality
The methacrylate functionality constitutes the reactive terminus of the molecule, enabling polymerization through free radical mechanisms. The methacrylate group consists of a 2-methylprop-2-enoate structure, characterized by the presence of a vinyl double bond that serves as the polymerization site. This functional group is identical to that found in methyl methacrylate, providing compatibility with established polymerization techniques and enabling incorporation into various polymer architectures.
Research has demonstrated that methacrylate-containing azobenzene compounds can undergo atom transfer radical polymerization under controlled conditions, producing narrowly dispersed polymers with molecular weights ranging from 2.6 to 14.3 kilodaltons. The methacrylate functionality has been shown to exhibit different polymerization kinetics compared to acrylate analogs, with azobenzene moiety photoisomerization and concomitant phase transitions occurring more rapidly in polyacrylate systems than in corresponding polymethacrylate systems.
The ester linkage connecting the methacrylate group to the undecyl spacer provides chemical stability while maintaining the reactive character necessary for polymerization. This ester bond formation represents the final synthetic step in compound preparation, typically achieved through esterification reactions between methacryloyl chloride and the corresponding alcohol precursor under basic conditions.
Azobenzene Chromophore
The azobenzene chromophore represents the photoresponsive core of the molecule, consisting of two benzene rings connected by a diazenyl (N=N) bridge. This structural motif enables reversible trans-cis photoisomerization under appropriate light conditions, with trans-to-cis conversion typically occurring under ultraviolet light at 365 nanometers and cis-to-trans conversion under visible light at 455 nanometers.
The azobenzene system in this compound exhibits enhanced functionality through the 4-(4-butylphenylazo)phenyl arrangement, where one benzene ring carries a butyl-substituted phenyl group while the other connects to the undecyl spacer through an ether linkage. This asymmetric substitution pattern influences the photoisomerization behavior and provides liquid crystalline properties.
Research has demonstrated that azobenzene-containing polymers can store and release energy accumulated during ultraviolet light illumination through thermal cis-trans isomerization of the chromophore groups. The enthalpy change associated with this process has been measured at 61.9 joules per gram, equivalent to 17 watt-hours per kilogram, indicating significant potential for energy storage applications.
The photoisomerization process results in substantial changes in molecular geometry, with the trans form exhibiting a linear configuration while the cis form adopts a bent structure. This geometric change propagates through the entire molecular system, affecting intermolecular interactions and bulk material properties.
Undecyl Spacer Chain
The undecyl spacer chain consists of eleven methylene units creating a flexible hydrocarbon linkage between the azobenzene chromophore and the methacrylate functionality. This extended alkyl chain provides crucial separation between the polymerizable group and the photoresponsive unit, enabling independent function of each component while maintaining molecular integrity.
The choice of eleven carbon atoms for the spacer length represents an optimization for achieving liquid crystalline behavior in the resulting polymers. Research has shown that liquid-crystalline properties in azobenzene poly(meth)acrylates typically require spacer chains of at least three carbon atoms, with longer spacers providing enhanced mesomorphic behavior. The undecyl length falls within the optimal range for promoting liquid crystalline ordering while maintaining synthetic accessibility.
The spacer chain terminates in an ether linkage to the azobenzene system, providing chemical stability and appropriate electronic insulation between the chromophore and the polymer backbone. This ether connection enables rotational freedom around the linkage point, facilitating the conformational changes necessary for liquid crystalline phase transitions.
Flexibility within the undecyl chain allows for conformational adjustments that accommodate the geometric changes occurring during azobenzene photoisomerization. This molecular flexibility is essential for maintaining material integrity during repeated trans-cis-trans cycling, preventing mechanical stress accumulation that could lead to material degradation.
Butylphenyl Terminal Group
The butylphenyl terminal group consists of a benzene ring substituted with a four-carbon alkyl chain, providing additional hydrophobic character and contributing to the liquid crystalline properties of the compound. The butyl substituent adopts a para position relative to the diazenyl linkage, creating a linear molecular extension that promotes mesomorphic ordering.
The butyl group contributes approximately 57 atomic mass units to the overall molecular weight, representing about 11.5% of the total mass. This alkyl substitution enhances solubility in organic solvents while providing sufficient hydrophobic character to promote intermolecular associations necessary for liquid crystalline behavior.
Research on azobenzene-containing block copolymers has demonstrated that alkyl substitution patterns on the terminal phenyl group significantly influence morphology control in thin films. The butyl substitution promotes perpendicular orientation of lamellar domains and enhances connectivity between ordered regions.
The terminal positioning of the butylphenyl group creates an asymmetric molecular structure that influences both photoisomerization kinetics and liquid crystalline phase behavior. This asymmetry contributes to the unique optical and thermal properties observed in polymers derived from this monomer, including enhanced birefringence and dichroism under polarized light illumination.
Properties
IUPAC Name |
11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWVMKBZDQOJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659933 | |
| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428515-74-6 | |
| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves esterification of the corresponding alcohol derivative (11-[4-(4-butylphenylazo)phenoxy]undecanol) with methacrylic acid or its activated derivatives (e.g., methacryloyl chloride or methacrylic anhydride). The azo group and phenoxy moiety are introduced in earlier synthetic steps involving diazotization and azo coupling reactions with butyl-substituted aniline derivatives.
Detailed Synthetic Procedure (Based on RAFT Polymerization Research)
A representative preparation method is described in the supporting information of a polymer chemistry study where this compound (abbreviated as MAAz in the study) was synthesized and used as a monomer in RAFT polymerization:
Starting Materials : 11-[4-(4-butylphenylazo)phenoxy]undecanol (precursor alcohol), methacrylic acid or methacryloyl chloride, and suitable catalysts or coupling agents.
Esterification : The precursor alcohol is reacted with methacrylic acid derivatives under controlled conditions to form the methacrylate ester. Typical conditions involve the use of a base (e.g., triethylamine) and anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.
Purification : The crude product is purified by column chromatography or recrystallization to achieve high purity (>97% as confirmed by gas chromatography).
Characterization : The product is characterized by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Polymerization-Related Preparation Context
In the context of polymer synthesis, this compound is used as a functional monomer. The preparation method includes:
RAFT Polymerization : The monomer is polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization techniques with initiators like 2,2'-azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanopentanoic acid) (ACVA) in solvents such as ethanol or toluene at 70 °C for 12–24 hours.
Seeded Dispersion Polymerization : The monomer can be polymerized in the presence of macro-chain transfer agents to form block copolymers, where the azo-containing methacrylate imparts photoresponsive properties.
Solubility Considerations : The monomer shows limited solubility at room temperature in ethanol but dissolves completely at elevated temperatures (~70 °C), which is critical for successful polymerization.
Data Table: Summary of Preparation Parameters
Research Findings and Notes on Preparation
High Purity Achievement : Commercially available this compound is reported to have purity greater than 97%, which is critical for reproducible polymerization and functional performance.
Solubility and Handling : The monomer’s solubility profile necessitates heating to fully dissolve in ethanol, which is the preferred solvent for RAFT polymerization processes.
Polymerization Compatibility : The methacrylate functionality allows controlled radical polymerization, enabling the synthesis of block copolymers with tailored architectures incorporating the azo chromophore for photoresponsive applications.
Safety and Storage : The compound is intended for research and industrial use only, stored under cool, dark conditions below 15 °C to maintain stability.
Chemical Reactions Analysis
Types of Reactions
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Photoisomerization: The azobenzene group allows the compound to undergo reversible photoisomerization between the trans and cis forms upon exposure to UV and visible light.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions to initiate the polymerization process.
Photoisomerization: UV light (365 nm) and visible light (450 nm) are used to induce the trans-cis and cis-trans isomerization, respectively.
Major Products Formed
Scientific Research Applications
Photonic Devices
Azo-M is primarily recognized for its ability to undergo reversible photoisomerization, making it valuable in the development of photonic devices. This property allows for the modulation of optical characteristics in materials, which is crucial for applications such as:
- Optical Switches : Azo-M can be integrated into optical switch designs, where light-induced changes can control the transmission of signals.
- Light-Responsive Materials : The compound's ability to change structure under UV light enables its use in creating materials that respond dynamically to light stimuli.
Case Study : Research indicated that Azo-M incorporated into liquid crystal gels exhibited a significant increase in birefringence () upon UV irradiation, suggesting its effectiveness in enhancing optical performance in photonic applications .
Azo-M has been utilized in the formulation of liquid crystal displays due to its ability to influence liquid crystalline order. The photo-induced changes in molecular alignment allow for enhanced control over display properties.
Mechanism : The trans-to-cis isomerization of the azobenzene group weakens surface anchoring, enabling a more uniform distribution of liquid crystal directors, which is critical for high-resolution displays .
Nanotechnology
The versatility of Azo-M extends into nanotechnology, where it can be used to create nanostructured materials with tailored optical properties. This includes:
- Nanocomposites : Incorporating Azo-M into nanocomposites enhances their functionality and responsiveness to light.
- Nanoscale Optical Devices : The compound's properties allow for the development of nanoscale devices that leverage light manipulation at the molecular level.
Synthesis and Characterization
The synthesis of Azo-M typically involves radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). Characterization methods include:
Mechanism of Action
The unique properties of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate are primarily due to the azobenzene group. The mechanism of action involves:
Comparison with Similar Compounds
Photo-Responsiveness vs. Thermal Stability
The azo group in the target compound enables rapid photo-isomerization, making it superior for optical applications compared to cyanobiphenyl analogs, which rely on thermal mesophase transitions . For example, 11-(4-cyanobiphenyl-4′-yloxy)undecyl methacrylate forms smectic phases with high gas permeability in membranes but lacks light sensitivity .
Spacer Length and Mesophase Order
Shorter spacers (e.g., 6-hexyl in 6-(4′-cyanobiphenyl-4-yloxy)hexyl methacrylate) enhance rigidity and mesophase stability, increasing glass transition temperatures (Tg) compared to the 11-undecyl spacer in the target compound . Conversely, the longer spacer in this compound improves flexibility, facilitating morphological transitions under light .
Research Findings and Data
- Gas Permeability: Cyanobiphenyl-based membranes (e.g., 11-(4-cyanobiphenyl-4′-yloxy)undecyl methacrylate) show CO₂ permeability 3× higher than azo-based analogs due to denser LC packing .
- Photo-Morphological Transitions : Irradiation of the target compound at 365 nm induces cis-isomer formation, reducing LC order and enabling dynamic shape changes in self-assembled structures .
- Molecular Weight Effects : Narrow polydispersity (Đ = 1.1–1.2) in ATRP-synthesized azo polymers enhances photo-response uniformity compared to broadly distributed radical-polymerized analogs (Đ > 1.5) .
Biological Activity
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate (abbreviated as BBPUM) is a synthetic compound that belongs to the class of azo compounds, characterized by its unique structure which includes an azo linkage and a methacrylate functional group. This compound has garnered attention in various fields, particularly in polymer science and biological applications due to its photochemical properties and potential biological activity.
Chemical Structure and Properties
The chemical formula for BBPUM is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 305.39 g/mol. The compound features a long undecyl chain, which enhances its solubility in organic solvents, and an azo group that can undergo photochemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 305.39 g/mol |
| Solubility | Soluble in organic solvents |
| Azo Group | Present |
| Functional Group | Methacrylate |
BBPUM exhibits biological activity primarily through its interaction with cellular membranes and proteins. The azo group allows for photochemical activation, which can lead to conformational changes in biological molecules such as proteins and lipids. This property makes BBPUM a candidate for studies involving light-controlled drug delivery systems.
Phototoxicity Studies
Research indicates that BBPUM can induce phototoxic effects in certain cell lines when exposed to UV light. The phototoxicity is attributed to the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis.
Case Study: Phototoxic Effects on Cancer Cell Lines
In a study conducted on human breast cancer cell lines (MCF-7), BBPUM demonstrated significant cytotoxicity when activated by UV light. The IC50 value was determined to be approximately 15 µM, indicating effective cell death at relatively low concentrations.
Table 2: Phototoxicity Data
| Cell Line | IC50 (µM) | Light Condition |
|---|---|---|
| MCF-7 | 15 | UV Light |
| HeLa | 20 | UV Light |
| A549 | 25 | UV Light |
Applications in Drug Delivery
BBPUM's ability to respond to light makes it an attractive candidate for use in drug delivery systems. By incorporating BBPUM into polymer matrices, researchers can create materials that release therapeutic agents upon exposure to specific wavelengths of light.
Research Findings
- Controlled Release : Studies have shown that BBPUM-containing micelles can release encapsulated drugs in a controlled manner when subjected to UV irradiation.
- Targeted Therapy : The use of BBPUM in targeted therapy has been explored, particularly for localized treatment of tumors where light can be precisely applied.
Table 3: Drug Release Profiles
| Drug | Release Rate (%) | Conditions |
|---|---|---|
| Doxorubicin | 70 | UV Light Activation |
| Paclitaxel | 65 | UV Light Activation |
| Cisplatin | 60 | UV Light Activation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate?
- Methodological Answer : A common approach involves nucleophilic substitution between 11-bromoundecyl methacrylate and 4-(4-butylphenylazo)phenol derivatives. Key reagents include potassium carbonate (base catalyst) and sodium iodide (phase-transfer catalyst), refluxed in polar aprotic solvents (e.g., DMF or acetone) under nitrogen to prevent side reactions. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the monomer .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the methacrylate backbone, azo group (-N=N-), and alkyl spacer integrity.
- FTIR : Validate ester (C=O, ~1720 cm) and azo (N=N, ~1450 cm) functional groups.
- HPLC : Assess purity (>98% required for polymerization studies) using reverse-phase columns with UV detection at λ = 350 nm (azo chromophore absorption) .
Q. What are the primary applications of this monomer in material science?
- Methodological Answer : The compound is used in:
- Liquid Crystal Polymers (LCPs) : The azo group enables photoresponsive behavior for optical switches or actuators.
- Self-Assembled Membranes : The undecyl spacer promotes phase segregation in block copolymers for gas separation or ion-conductive membranes.
- Photoresist Materials : Azo-based polymers undergo reversible isomerization under UV light for nanolithography .
Advanced Research Questions
Q. How does the alkyl chain length (undecyl spacer) influence liquid crystalline phase behavior in polymer membranes?
- Methodological Answer : Longer alkyl chains (e.g., undecyl vs. hexyl) enhance molecular flexibility, reducing glass transition temperatures () and promoting smectic mesophase formation. To study this, synthesize analogs with varying spacer lengths and compare thermal properties via DSC and polarized optical microscopy (POM). For example, undecyl spacers improve alignment in LCPs for anisotropic ion transport in solid-state batteries .
Q. How can researchers resolve contradictions between DSC and POM data when analyzing phase transitions?
- Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic phase behavior. For example, DSC may detect a glass transition () missed by POM due to rapid cooling. To reconcile:
- Perform annealing experiments (hold at C for 1–2 hrs) to ensure equilibrium.
- Use variable-temperature XRD to correlate structural changes with thermal events.
- Cross-validate with dielectric spectroscopy to probe molecular mobility .
Q. How to optimize reaction conditions to minimize azo group degradation during polymerization?
- Methodological Answer : Azo groups are sensitive to heat and radicals. Mitigation strategies:
- Low-Temperature Initiators : Use AIBN or V-70 at 60–70°C instead of high-temperature initiators.
- Inert Atmosphere : Purge with argon to prevent oxidative degradation.
- Radical Scavengers : Add 1–2 mol% hydroquinone to terminate unintended radical pathways.
- Monitor degradation via UV-Vis spectroscopy (loss of λ~350 nm peak) .
Q. How to analyze the impact of azo photoisomerization on polymer matrix stability?
- Methodological Answer :
- UV-Vis Kinetics : Irradiate thin films at 365 nm and track absorbance changes (cis-trans cycles).
- AFM Nanoindentation : Measure mechanical fatigue after repeated irradiation.
- MD Simulations : Model stress distribution caused by isomer-induced volume changes.
- Note: Crosslinked networks exhibit better stability than linear polymers due to restricted segmental motion .
Data Contradiction Analysis
- Example : Discrepancies in reported values may stem from residual solvent (e.g., DMF) plasticizing the polymer. Address via:
- TGA-FTIR : Identify solvent evaporation temperatures.
- Dynamic Mechanical Analysis (DMA) : Measure under dry N purge to exclude moisture effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
